N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide
Description
N-[({4-[(Dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide is a thiophene-based carboxamide derivative featuring a carbamothioyl (-NH-CS-NH-) linkage and a 4-(dimethylamino)sulfonylphenyl substituent.
- Molecular formula: Likely $ \text{C}{14}\text{H}{16}\text{N}4\text{O}3\text{S}_3 $ (inferred from substituent analysis).
- Key structural motifs: Thiophene-2-carboxamide core: A heterocyclic thiophene ring with a carboxamide group at position 2. Carbamothioyl bridge: Connects the thiophene carboxamide to a sulfonamide-substituted phenyl ring. 4-(Dimethylamino)sulfonylphenyl group: A phenyl ring with a sulfonamide (-SO$2$-N(CH$3$)$_2$) substituent at the para position.
Properties
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-17(2)23(19,20)11-7-5-10(6-8-11)15-14(21)16-13(18)12-4-3-9-22-12/h3-9H,1-2H3,(H2,15,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHNHLKAWILNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-[(dimethylamino)sulfonyl]aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide and a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, bromobenzoyl) improve metabolic stability but may reduce solubility.
- Halogenated analogs (e.g., ) show increased lipophilicity, correlating with improved penetration of bacterial membranes .
Core Heterocycle Modifications
Key Observations :
Physicochemical Comparison:
Biological Activity
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiophene ring, a sulfonamide group, and a carbonothioyl moiety. These structural elements contribute to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzymatic Inhibition :
- Anticancer Properties :
- Antimicrobial Activity :
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | AChE inhibition | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.8757 |
| Blood-Brain Barrier Permeability | +0.9386 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 3A4 Substrate | Substrate |
| Ames Test | AMES toxic |
Case Studies
- Study on Acetylcholinesterase Inhibition :
- Antitumor Activity Assessment :
- Antimicrobial Efficacy Study :
Q & A
Q. Answer :
- Substituent Variation : Replace the dimethylamino sulfonyl group with nitro (electron-withdrawing) or methoxy (electron-donating) groups to assess electronic effects on Bcl-2/Bcl-xL inhibition (cf. ABT-737 analogs) .
- Assays :
- Flow Cytometry : Measure Annexin V/PI staining in cancer cell lines (e.g., HCT-116) after 24-hour treatment.
- Western Blot : Quantify cleavage of PARP and caspase-3 to confirm apoptosis.
- Isothermal Titration Calorimetry (ITC) : Determine binding affinity to Bcl-2 proteins (K values <100 nM suggest high potency) .
Basic: How should researchers address discrepancies in biological activity data across different cell lines?
Q. Answer :
- Control Experiments :
- Mechanistic Studies :
Advanced: What computational methods are suitable for predicting binding modes with Bcl-2 family proteins?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the thiourea moiety and Bcl-2’s BH3 domain (key residues: Asp103, Arg107).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG < -10 kcal/mol suggests high affinity).
Basic: What analytical techniques are critical for detecting degradation products during stability studies?
Q. Answer :
- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA) to separate degradation products. Monitor UV absorption at 254 nm (thiophene) and 280 nm (sulfonyl group).
- Forced Degradation : Expose the compound to heat (60°C, 48 hours), acidic (0.1 M HCl), and oxidative (3% HO) conditions to identify labile groups (e.g., thiourea hydrolysis to urea).
Advanced: How can researchers resolve contradictory data in hydrogen-bonding networks reported by crystallography vs. DFT calculations?
Q. Answer :
- Experimental Validation : Re-refine X-ray data with anisotropic displacement parameters to confirm weak C–H⋯O/S interactions .
- DFT Optimization : Perform ωB97X-D/6-311++G(d,p) calculations in Gaussian to compare theoretical vs. experimental bond lengths (deviation >0.05 Å suggests overfitting).
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., O/S⋯H contacts >15% indicate significant packing forces) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
